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Compound of Interest

Compound Name: Talazoparib-13C,d4

Cat. No.: B12370236

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to
understanding Talazoparib's pharmacokinetic variability in patients with organ impairment,
providing crucial data for clinical development and therapeutic application.

This guide offers a comprehensive comparison of Talazoparib levels in different patient
populations, with a primary focus on individuals with renal and hepatic impairment. The data
presented is compiled from peer-reviewed clinical studies and aims to provide an objective
overview of the drug's performance and the supporting experimental evidence.

Impact of Renal Impairment on Talazoparib
Pharmacokinetics

Talazoparib's exposure is significantly influenced by renal function. As the primary route of
elimination for unchanged Talazoparib is through renal excretion, patients with impaired kidney
function exhibit higher plasma concentrations of the drug.[1][2] A dedicated phase | study
systematically evaluated the pharmacokinetics of Talazoparib in patients with varying degrees
of renal impairment compared to those with normal renal function.[1][2]

The study revealed a clear trend of increased Talazoparib exposure with worsening renal
function.[1] Patients with mild, moderate, and severe renal impairment experienced a notable
rise in both the area under the plasma concentration-time curve (AUC) and the maximum
observed plasma concentration (Cmax) at steady state. These findings underscore the
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necessity for dose adjustments in this patient population to mitigate the risk of increased
toxicity.

Table 1: Comparison of Talazoparib Pharmacokinetic Parameters in Patients with Renal
Impairment vs. Normal Renal Function (at Day 22)

Degree of . ] ]
= I Patient Cohort % Increase in % Increase in Recommended
ena
. (n) AUCo-24 Cmax Starting Dose
Impairment
Mild (eGFR 60—
89 mL/min/1.73 9 12.2% 11.1% 1 mg/day
m2)

Moderate (eGFR
30-59 8 43.0% 31.6% 0.75 mg/day
mL/min/1.73 m?)

Severe (eGFR
15-29 8 163.3% 89.3% 0.5 mg/day
mL/min/1.73 m?3)

Normal Renal
) 9 - - 1 mg/day
Function

Data sourced from a phase |, open-label, non-randomized study where Talazoparib was
administered orally at 0.5 mg/day for 22 days.

Impact of Hepatic Impairment on Talazoparib
Pharmacokinetics

In contrast to renal impairment, hepatic function does not appear to significantly alter the
pharmacokinetics of Talazoparib. A phase | study involving patients with advanced solid tumors
and varying degrees of hepatic impairment (mild, moderate, or severe) found no clinically
meaningful impact on the drug's apparent clearance (CL/F).

Population pharmacokinetic analysis from this study, which included 37 patients, indicated that
baseline creatinine clearance was the only significant covariate affecting Talazoparib's
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clearance. Furthermore, noncompartmental analysis of data from 17 evaluable patients
showed no clear trend of increased drug exposure with worsening hepatic function. The protein
binding of Talazoparib was also comparable across all hepatic function groups. Consequently,
no dose modification is recommended for patients with any degree of hepatic impairment.

Other Patient Population Considerations

A population pharmacokinetic analysis pooling data from four clinical studies (including two
phase 1, one phase 2, and one phase 3 trial) characterized the pharmacokinetics of
Talazoparib in a broader patient population. This analysis concluded that no dose adjustments
are necessary based on a patient's age, sex, baseline body weight, or Asian race. The study
also noted that the presence of mild renal or hepatic impairment did not warrant a dose
change.

Experimental Protocols
Pharmacokinetic Analysis in Patients with Renal and
Hepatic Impairment

The studies cited in this guide employed robust methodologies to assess the pharmacokinetics
of Talazoparib. Below is a summary of the typical experimental protocol:

Study Design: Phase I, open-label, non-randomized studies were conducted in patients with
advanced solid tumors and varying degrees of organ impairment.

o Dosing: Patients received a daily oral dose of Talazoparib (e.g., 0.5 mg for 22 days).

o Sample Collection: Plasma and urine samples were collected at multiple time points after
single and multiple doses of Talazoparib to determine its concentration.

o Bioanalytical Method: Talazoparib concentrations in plasma and urine were measured using
validated assays. While specific details of the assays are proprietary, they are confirmed to
be validated according to regulatory standards.

o Pharmacokinetic Analysis: Plasma pharmacokinetic parameters, including AUC and Cmax,
were calculated using noncompartmental analysis (NCA). Population pharmacokinetic
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(PopPK) analyses were also performed to identify covariates that might influence the drug's
disposition.
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Caption: Workflow for a clinical trial assessing Talazoparib pharmacokinetics in patients with
organ impairment.

Signaling Pathway and Mechanism of Action

Talazoparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, PARP1 and
PARP2, which are critical for the repair of single-strand DNA breaks. By inhibiting PARP,
Talazoparib leads to the accumulation of these breaks, which, during DNA replication, generate
double-strand breaks. In tumor cells with deficiencies in homologous recombination repair
(HRR), such as those with BRCA1/2 mutations, these double-strand breaks cannot be
efficiently repaired, leading to genomic instability and cell death. This mechanism is known as
synthetic lethality.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Analysis of Talazoparib
Pharmacokinetics Across Diverse Patient Populations]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b12370236#comparative-analysis-of-
talazoparib-levels-in-different-patient-populations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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